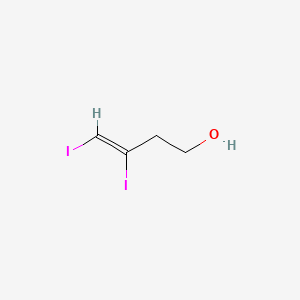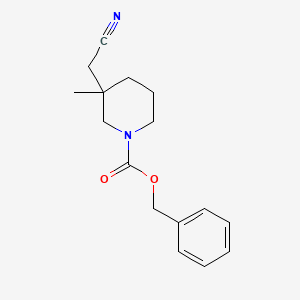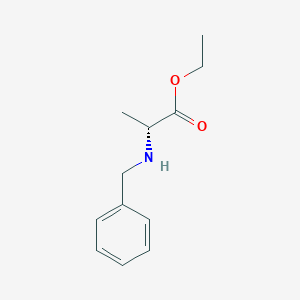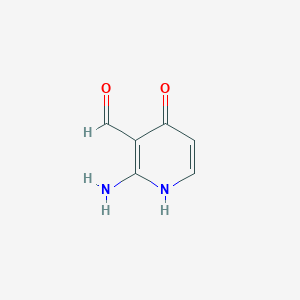
n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine is a synthetic organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine typically involves the reaction of glycine with trifluoroacetic anhydride and trifluoroethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- n-(2,2,2-Trifluoroacetyl)glycine
- n-(2,2,2-Trifluoroethyl)glycine
- n-(2,2,2-Trifluoroacetyl)-n-methylglycine
Uniqueness
n-(2,2,2-Trifluoroacetyl)-n-(2,2,2-trifluoroethyl)glycine is unique due to the presence of two trifluoromethyl groups, which can significantly influence its chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C6H5F6NO3 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)-(2,2,2-trifluoroethyl)amino]acetic acid |
InChI |
InChI=1S/C6H5F6NO3/c7-5(8,9)2-13(1-3(14)15)4(16)6(10,11)12/h1-2H2,(H,14,15) |
InChI Key |
XATUUNSBGAWGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(CC(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol](/img/structure/B13509034.png)
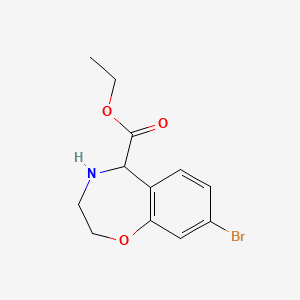
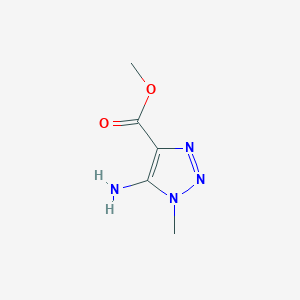
![5-Azaspiro[3.5]nonan-9-one](/img/structure/B13509065.png)
![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid](/img/structure/B13509073.png)
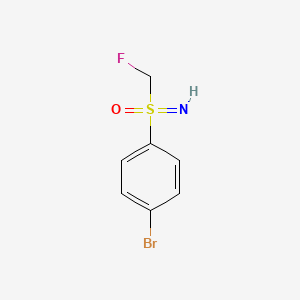
![tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13509085.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B13509089.png)
